molecular formula C22H27N3O4S B11167324 N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11167324
M. Wt: 429.5 g/mol
InChI Key: STSQJVYPFMKWAT-UHFFFAOYSA-N
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Description

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound with a unique structure that includes a pyrrolidine ring, a carboxamide group, and a tert-butylsulfamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the tert-butylsulfamoyl and carboxamide groups. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(tert-butylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-[4-(tert-butylsulfamoyl)phenyl]-1-(3-chloro-4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C22H27N3O4S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[4-(tert-butylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C22H27N3O4S/c1-15-5-9-18(10-6-15)25-14-16(13-20(25)26)21(27)23-17-7-11-19(12-8-17)30(28,29)24-22(2,3)4/h5-12,16,24H,13-14H2,1-4H3,(H,23,27)

InChI Key

STSQJVYPFMKWAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(C)(C)C

Origin of Product

United States

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